

Molecular weight and formula of 2-Cyano-3-nitropyridine

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Compound of Interest

Compound Name: 2-Cyano-3-nitropyridine

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An In-depth Technical Guide to 2-Cyano-3-nitropyridine

Abstract: This technical guide provides a comprehensive overview of **2-Cyano-3-nitropyridine** (3-Nitropicolinonitrile), a pivotal heterocyclic compound in modern organic synthesis. The document details its fundamental physicochemical properties, offers a validated synthesis protocol with mechanistic insights, outlines methods for spectroscopic characterization, discusses its applications in drug development, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize pyridine derivatives as versatile building blocks for complex molecular architectures.

Compound Profile and Physicochemical Properties

2-Cyano-3-nitropyridine is a substituted pyridine ring bearing two powerful electron-withdrawing groups: a cyano (-CN) group at position 2 and a nitro (-NO₂) group at position 3. This electronic arrangement makes the pyridine ring highly electron-deficient and activates it for a variety of chemical transformations, establishing it as a valuable intermediate in synthetic chemistry.^{[1][2]}

The core attributes of **2-Cyano-3-nitropyridine** are summarized below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ N ₃ O ₂	[1][3][4]
Molecular Weight	149.11 g/mol	[1][3][4]
CAS Number	51315-07-2	[1][3][4][5]
IUPAC Name	3-nitropyridine-2-carbonitrile	[3]
Synonyms	3-Nitropicolinonitrile, 3-Nitro-2-pyridinecarbonitrile	[3]
Appearance	Brown to yellow solid	[1][6]
Melting Point	146 - 148 °C	[6]
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane)	[6]

Synthesis Protocol: Cyanation of 2-Bromo-3-nitropyridine

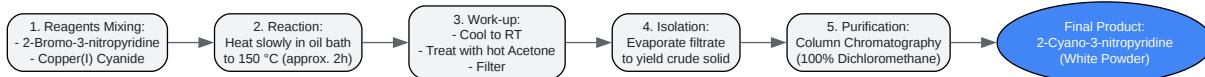
A reliable and frequently cited method for the preparation of **2-Cyano-3-nitropyridine** is the nucleophilic substitution of a halogenated precursor, specifically 2-Bromo-3-nitropyridine, with a cyanide salt.[2][5] This reaction, often referred to as a cyanation reaction, leverages the high electron deficiency of the pyridine ring, which facilitates the displacement of the bromide.

Mechanistic Rationale

The electron-withdrawing nitro and cyano groups strongly activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). The bromine atom at the C2 position is an effective leaving group. Copper(I) cyanide is used as the cyanide source; the copper salt facilitates the reaction, which might proceed through a complex mechanism involving coordination to the pyridine nitrogen or formation of an organocopper intermediate. The high temperature provides the necessary activation energy for the reaction to proceed to completion.

Experimental Workflow

The following protocol is adapted from established laboratory procedures.[\[5\]](#)



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